Bicyclo[3.1.0]hexan-3-ylmethanesulfonylchloride
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Overview
Description
Bicyclo[310]hexan-3-ylmethanesulfonylchloride is a chemical compound that features a bicyclic structure with a sulfonyl chloride functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[3.1.0]hexanes, including bicyclo[3.1.0]hexan-3-ylmethanesulfonylchloride, can be achieved through several methods. One common approach involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes using an organic or iridium photoredox catalyst under blue LED irradiation . This method provides good yields and is highly diastereoselective when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring safety and environmental compliance, would apply.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[3.1.0]hexan-3-ylmethanesulfonylchloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonate esters, or sulfonothioates, respectively.
Oxidation and Reduction: The bicyclic structure can be subjected to oxidation or reduction reactions to modify the functional groups or the ring system.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.
Catalysts: Organic or iridium photoredox catalysts are used in the synthesis of bicyclo[3.1.0]hexanes.
Conditions: Reactions are typically carried out under controlled temperature and light conditions, such as blue LED irradiation.
Major Products
The major products formed from reactions involving this compound include sulfonamides, sulfonate esters, and sulfonothioates, depending on the nucleophile used .
Scientific Research Applications
Bicyclo[3.1.0]hexan-3-ylmethanesulfonylchloride has several scientific research applications:
Mechanism of Action
The mechanism of action of bicyclo[3.1.0]hexan-3-ylmethanesulfonylchloride involves the reactivity of the sulfonyl chloride group. This group can react with nucleophiles to form covalent bonds, leading to the modification of target molecules. The bicyclic structure provides rigidity and stability, which can influence the reactivity and selectivity of the compound in various reactions .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.1.1]hexanes: These compounds have a similar bicyclic structure but differ in the ring size and connectivity.
Cyclopropylamines: These compounds contain a cyclopropyl group and can undergo similar substitution reactions.
Uniqueness
Bicyclo[3.1.0]hexan-3-ylmethanesulfonylchloride is unique due to its specific bicyclic structure and the presence of the sulfonyl chloride functional group.
Biological Activity
Bicyclo[3.1.0]hexan-3-ylmethanesulfonylchloride is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Structural Overview
This compound features a bicyclic structure with a methanesulfonyl chloride functional group, contributing to its reactivity and potential biological interactions. The compound is synthesized through various methods, including (3 + 2) annulation reactions, which facilitate the formation of complex organic molecules with potential therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. The compound acts as a bioisostere for cyclohexane, which enhances binding affinity and selectivity towards various biological targets, thereby reducing off-target effects.
- Enzyme Interaction : The compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of numerous drugs and endogenous compounds. This interaction may influence drug metabolism and efficacy.
- Cellular Effects : In vitro studies indicate that this compound can modulate cell signaling pathways and gene expression, potentially inducing apoptosis in certain cancer cell lines by affecting pro-apoptotic and anti-apoptotic gene expression levels.
Pharmacological Studies
Research has highlighted the compound's potential as a therapeutic agent, particularly in targeting the adenosine A3 receptor (A3AR), which is implicated in inflammation and cancer treatment:
- Adenosine A3 Receptor Affinity : A study synthesized a series of bicyclo[3.1.0]hexane-based nucleosides and evaluated their affinities for A3AR using radioligand binding assays. The most potent derivative exhibited an inhibition constant (K_i) of 0.38 μM, demonstrating significant selectivity for A3AR over other adenosine receptors .
Case Studies
Several studies have explored the biological implications of this compound:
- Anti-Cancer Activity : In laboratory settings, compounds derived from bicyclo[3.1.0]hexane scaffolds have been observed to induce apoptosis in various cancer cell lines, suggesting their potential use in cancer therapeutics .
- Anti-inflammatory Properties : The modulation of A3AR by bicyclo[3.1.0]hexane derivatives indicates their potential role in treating inflammatory diseases due to the receptor's high expression in inflammatory tissues compared to healthy tissues .
Summary of Research Applications
Application Area | Details |
---|---|
Cancer Therapy | Induction of apoptosis in cancer cell lines via modulation of gene expression |
Inflammation Treatment | Targeting A3AR for anti-inflammatory effects |
Drug Metabolism | Interaction with cytochrome P450 enzymes influencing pharmacokinetics |
Properties
Molecular Formula |
C7H11ClO2S |
---|---|
Molecular Weight |
194.68 g/mol |
IUPAC Name |
3-bicyclo[3.1.0]hexanylmethanesulfonyl chloride |
InChI |
InChI=1S/C7H11ClO2S/c8-11(9,10)4-5-1-6-3-7(6)2-5/h5-7H,1-4H2 |
InChI Key |
QXCBGTJJLSAZAX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC2C1C2)CS(=O)(=O)Cl |
Origin of Product |
United States |
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